Cas no 1384433-83-3 (3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid)

3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid 化学的及び物理的性質
名前と識別子
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- 3-[(furan-2-ylmethyl)sulfanyl]prop-2-enoic acid
- 3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid
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- インチ: 1S/C8H8O3S/c9-8(10)3-5-12-6-7-2-1-4-11-7/h1-5H,6H2,(H,9,10)
- InChIKey: GTNXNVOMXUGSQS-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C=CSCC1=CC=CO1
3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-103646-5.0g |
3-{[(furan-2-yl)methyl]sulfanyl}prop-2-enoic acid |
1384433-83-3 | 95.0% | 5.0g |
$1179.0 | 2025-02-21 | |
Enamine | EN300-103646-0.05g |
3-{[(furan-2-yl)methyl]sulfanyl}prop-2-enoic acid |
1384433-83-3 | 95.0% | 0.05g |
$94.0 | 2025-02-21 | |
Enamine | EN300-103646-0.1g |
3-{[(furan-2-yl)methyl]sulfanyl}prop-2-enoic acid |
1384433-83-3 | 95.0% | 0.1g |
$142.0 | 2025-02-21 | |
Enamine | EN300-103646-2.5g |
3-{[(furan-2-yl)methyl]sulfanyl}prop-2-enoic acid |
1384433-83-3 | 95.0% | 2.5g |
$798.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301053-2.5g |
3-[(furan-2-ylmethyl)sulfanyl]prop-2-enoic acid |
1384433-83-3 | 95% | 2.5g |
¥17236 | 2023-04-15 | |
1PlusChem | 1P019ZFG-500mg |
3-[(furan-2-ylmethyl)sulfanyl]prop-2-enoic acid |
1384433-83-3 | 95% | 500mg |
$449.00 | 2025-03-04 | |
1PlusChem | 1P019ZFG-10g |
3-[(furan-2-ylmethyl)sulfanyl]prop-2-enoic acid |
1384433-83-3 | 95% | 10g |
$2222.00 | 2024-06-21 | |
Enamine | EN300-103646-10g |
3-{[(furan-2-yl)methyl]sulfanyl}prop-2-enoic acid |
1384433-83-3 | 95% | 10g |
$1747.0 | 2023-10-28 | |
Aaron | AR019ZNS-5g |
3-[(furan-2-ylmethyl)sulfanyl]prop-2-enoic acid |
1384433-83-3 | 95% | 5g |
$1647.00 | 2025-02-08 | |
Enamine | EN300-103646-1g |
3-{[(furan-2-yl)methyl]sulfanyl}prop-2-enoic acid |
1384433-83-3 | 95% | 1g |
$407.0 | 2023-10-28 |
3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acidに関する追加情報
Comprehensive Overview of 3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid (CAS No. 1384433-83-3)
The compound 3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid (CAS No. 1384433-83-3) is a specialized organic molecule that has garnered attention in recent years due to its unique structural features and potential applications in various fields. This furan-derived compound combines a thioether linkage with a propenoic acid moiety, making it an interesting subject for researchers in medicinal chemistry, material science, and synthetic biology. Its molecular formula and structural characteristics position it as a versatile intermediate for further chemical modifications.
One of the key reasons for the growing interest in 3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid is its potential role in drug discovery and pharmaceutical development. The furan ring is a common pharmacophore found in many bioactive molecules, and the presence of a sulfur-containing group adds to its metabolic stability and binding affinity. Researchers are exploring its derivatives for possible anti-inflammatory, antimicrobial, and antioxidant properties, aligning with current trends in natural product-inspired drug design.
In the context of green chemistry and sustainable synthesis, 3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid offers opportunities for eco-friendly transformations. The compound's reactive double bond and thioether functionality make it a candidate for click chemistry applications, which are highly sought after in modern bioconjugation and polymer science. Its potential use in biodegradable materials is another area of exploration, particularly as industries shift toward environmentally friendly alternatives.
From a synthetic chemistry perspective, the preparation of 3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid involves straightforward yet elegant steps, often starting from furfuryl alcohol or related furan derivatives. The incorporation of the sulfanyl group can be achieved via nucleophilic substitution or Michael addition reactions, showcasing the compound's adaptability in multistep synthesis. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize its purity and confirm its structure.
Another emerging application of 3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid lies in the field of agricultural chemistry. With increasing demand for crop protection agents that are both effective and environmentally benign, this compound's derivatives are being investigated as potential biopesticides or plant growth regulators. Its furan backbone is particularly appealing due to its natural occurrence in many plant-derived compounds, which may contribute to lower toxicity profiles.
In the realm of material science, researchers are examining the compound's utility in smart materials and functional coatings. The conjugated system present in 3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid could impart interesting electronic properties, making it a candidate for organic semiconductors or conductive polymers. This aligns with the global push toward flexible electronics and wearable technologies, where lightweight and adaptable materials are crucial.
For those interested in computational chemistry, 3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid presents an intriguing case study. Molecular modeling and density functional theory (DFT) calculations can provide insights into its electronic structure, reactivity, and potential intermolecular interactions. Such studies are valuable for predicting its behavior in biological systems or material matrices, contributing to the rational design of new derivatives.
The safety profile and toxicological aspects of 3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid are also under investigation. While initial studies suggest moderate handling precautions, comprehensive ecotoxicity and biodegradability assessments are ongoing. This reflects the broader scientific community's emphasis on responsible innovation and safety-by-design principles, particularly for novel chemical entities.
In summary, 3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid (CAS No. 1384433-83-3) represents a multifaceted compound with promising applications across pharmaceuticals, materials, and agriculture. Its unique combination of a furan ring, thioether linkage, and carboxylic acid functionality makes it a valuable building block for further research and development. As scientific inquiry continues to evolve, this compound is likely to play an increasingly significant role in addressing contemporary challenges in healthcare, sustainability, and advanced materials.
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